5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid
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Overview
Description
5-[(1-BICYCLO[221]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
- [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID stands out due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H23NO3 |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
5-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23NO3/c1-9(12-8-10-5-6-11(12)7-10)15-13(16)3-2-4-14(17)18/h9-12H,2-8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
KRJMTRPOUOCAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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